![molecular formula C17H13NO2S B5783614 N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B5783614.png)
N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(phenylsulfanyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Tin(II) chloride, iron powder
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Halogenated furan derivatives
Scientific Research Applications
N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylphenyl)furan-2-carboxamide
- N-(2-thiophenyl)furan-2-carboxamide
- N-(2-benzylphenyl)furan-2-carboxamide
Uniqueness
N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not as readily observed in similar compounds .
Properties
IUPAC Name |
N-(2-phenylsulfanylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-17(15-10-6-12-20-15)18-14-9-4-5-11-16(14)21-13-7-2-1-3-8-13/h1-12H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMWYPUOHCDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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